molecular formula C8H7N5O3 B2971667 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034361-33-4

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2971667
CAS No.: 2034361-33-4
M. Wt: 221.176
InChI Key: VXSQQXILDZNOCH-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and oxadiazole rings. These structures are significant in medicinal chemistry due to their potential biological activities. The compound’s unique arrangement of functional groups makes it a candidate for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. For instance, the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with appropriate reagents can form the oxadiazole ring.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

    Coupling of Rings: The final step involves coupling the oxadiazole and pyrimidine rings through amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (potassium permanganate), or H2O2 (hydrogen peroxide).

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: The compound could intercalate with DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    4-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-6-carboxamide: Another positional isomer.

    6-hydroxy-N-(4-chloro-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide: Chlorine substitution instead of methyl.

Uniqueness

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-4-7(13-16-12-4)11-8(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSQQXILDZNOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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